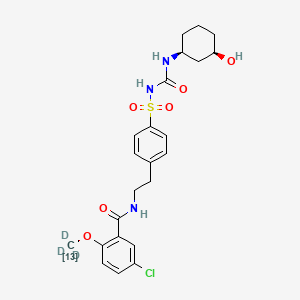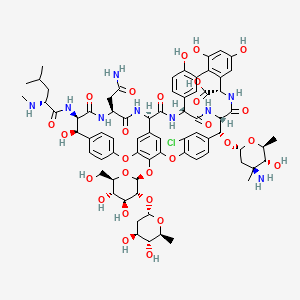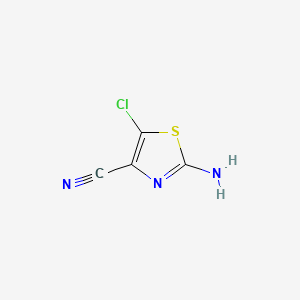
rac cis-3-Hydroxy Glyburide-d3,13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“rac cis-3-Hydroxy Glyburide-d3,13C” is a 13C-labeled and deuterium labeled (Rac)-cis-3-hydroxy glyburide . It’s a stable isotope-labeled compound, often used as a tracer for quantitation during the drug development process .
Molecular Structure Analysis
The molecular formula of “rac cis-3-Hydroxy Glyburide-d3,13C” is C23H28ClN3O6S . The exact mass is 513.1609196 g/mol and the molecular weight is 514.0 g/mol . The IUPAC name is 5-chloro-N-[2-[4-[[ (1S,3R)-3-hydroxycyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-2-(trideuterio (113C)methoxy)benzamide .
Physical And Chemical Properties Analysis
The physical and chemical properties of “rac cis-3-Hydroxy Glyburide-d3,13C” include a XLogP3 of 3.7, a hydrogen bond donor count of 4, and a hydrogen bond acceptor count of 6 . It also has a rotatable bond count of 8 .
科学的研究の応用
Chemical Identification and Reference
The compound serves as a chemical reference for identification purposes. Its stable isotopes allow for precise detection and quantification in various analytical techniques, including NMR spectroscopy .
Structural Analysis
Researchers use “rac cis-3-Hydroxy Glyburide-d3,13C” to study the structure of related compounds. The isotopic labeling helps in understanding the reaction mechanism and kinetics through NMR solvents .
Drug Development Tracers
In drug development, stable isotopes like those in “rac cis-3-Hydroxy Glyburide-d3,13C” are incorporated into drug molecules as tracers. This aids in quantitation during the drug development process, especially in vitro studies .
作用機序
Target of Action
Rac Cis-3-Hydroxy Glyburide-d3,13C is a labeled analogue of Rac Cis-3-Hydroxy Glyburide . The primary target of Glyburide, and by extension its analogues, is the sulfonylurea receptor 1 (SUR1), which is a regulatory subunit of the ATP-sensitive potassium channels (KATP channels) in pancreatic beta cells .
Mode of Action
Glyburide and its analogues act by binding to the SUR1 subunit, leading to the closure of the KATP channels . This closure depolarizes the cell membrane, triggering the opening of voltage-gated calcium channels. The influx of calcium then stimulates the release of insulin from the pancreatic beta cells .
Biochemical Pathways
The action of Glyburide and its analogues primarily affects the insulin signaling pathway. By stimulating the release of insulin, these compounds promote the uptake of glucose into cells, reducing blood glucose levels . This has downstream effects on various metabolic processes, including glycolysis, gluconeogenesis, and lipid metabolism .
Pharmacokinetics
It is known that stable isotopes of hydrogen (deuterium), carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The primary molecular effect of Rac Cis-3-Hydroxy Glyburide-d3,13C, like other sulfonylureas, is the stimulation of insulin release from pancreatic beta cells . This leads to a decrease in blood glucose levels. At the cellular level, this can lead to changes in energy metabolism, as cells increase their uptake and utilization of glucose .
Action Environment
The action, efficacy, and stability of Rac Cis-3-Hydroxy Glyburide-d3,13C can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion, potentially leading to drug-drug interactions . Additionally, factors such as pH and temperature can affect the stability of the compound . .
特性
IUPAC Name |
5-chloro-N-[2-[4-[[(1S,3R)-3-hydroxycyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-2-(trideuterio(113C)methoxy)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O6S/c1-33-21-10-7-16(24)13-20(21)22(29)25-12-11-15-5-8-19(9-6-15)34(31,32)27-23(30)26-17-3-2-4-18(28)14-17/h5-10,13,17-18,28H,2-4,11-12,14H2,1H3,(H,25,29)(H2,26,27,30)/t17-,18+/m0/s1/i1+1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBAJFAMXTVSQA-YQWZDHMDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCC(C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)N[C@H]3CCC[C@H](C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675937 |
Source


|
| Record name | 5-Chloro-N-{2-[4-({[(1S,3R)-3-hydroxycyclohexyl]carbamoyl}sulfamoyl)phenyl]ethyl}-2-[(~13~C,~2~H_3_)methyloxy]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217848-91-3 |
Source


|
| Record name | 5-Chloro-N-{2-[4-({[(1S,3R)-3-hydroxycyclohexyl]carbamoyl}sulfamoyl)phenyl]ethyl}-2-[(~13~C,~2~H_3_)methyloxy]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Morpholine, 4-[2-[(2-methylpropyl)thio]-1-thioxoethyl]- (9CI)](/img/no-structure.png)









